(213C)hexadecanoic acid

Übersicht

Beschreibung

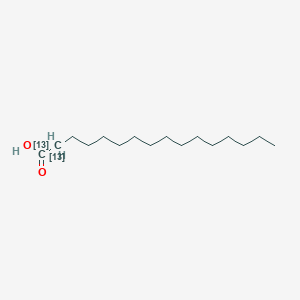

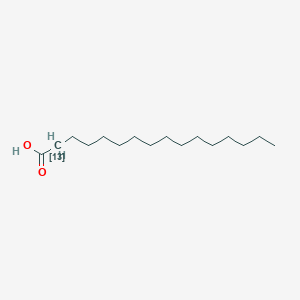

Palmitinsäure-13C: ist eine mit Kohlenstoff-13 markierte Variante der Palmitinsäure, einer langkettigen gesättigten Fettsäure, die häufig sowohl in Tieren als auch in Pflanzen vorkommt. Das Kohlenstoff-13-Isotop ist ein stabiles, nicht radioaktives Kohlenstoffisotop, wodurch Palmitinsäure-13C ein wertvolles Werkzeug in verschiedenen wissenschaftlichen Forschungsanwendungen ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Palmitinsäure-13C wird typischerweise durch die Einarbeitung von Kohlenstoff-13 in das Palmitinsäuremolekül synthetisiert. Dies kann durch die Verwendung von mit Kohlenstoff-13 markierten Vorläufern im Fettsäuresyntheseweg erreicht werden. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und kontrollierter Umgebungen, um die Einarbeitung des Kohlenstoff-13-Isotops zu gewährleisten .

Industrielle Produktionsverfahren: : Die industrielle Produktion von Palmitinsäure-13C beinhaltet die großtechnische Synthese unter Verwendung von mit Kohlenstoff-13 markierten Substraten. Der Prozess ist optimiert, um die Ausbeute und Reinheit zu maximieren, wobei oft mehrere Schritte der Reinigung und Qualitätskontrolle erforderlich sind, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Reaktionstypen: : Palmitinsäure-13C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Palmitinsäure-13C zu oxidieren, was zur Bildung der entsprechenden Ketone oder Aldehyde führt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können Palmitinsäure-13C zu ihrem entsprechenden Alkohol reduzieren.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ketone, Aldehyde, Alkohole und halogenierte Derivate, abhängig von der Art der Reaktion und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Chemie: : Palmitinsäure-13C wird als Tracer in Stoffwechselstudien verwendet, um die Pfade und Mechanismen des Fettsäurestoffwechsels zu verstehen. Es hilft bei der Quantifizierung der Einarbeitung von Palmitinsäure in zelluläre Lipide und der Untersuchung von Fettsäureoxidation und -synthese .

Biologie: : In der biologischen Forschung wird Palmitinsäure-13C verwendet, um den Lipidstoffwechsel und die biochemischen Pfade zu untersuchen, die Fettsäuren in Organismen betreffen. Es wird auch verwendet, um die Auswirkungen von Fettsäuren auf Zellfunktionen und Genexpression zu untersuchen .

Medizin: : Palmitinsäure-13C wird in der medizinischen Forschung eingesetzt, um die Rolle von Fettsäuren bei verschiedenen Krankheiten zu untersuchen, darunter Stoffwechselstörungen und Herzkreislauf-Erkrankungen. Es hilft dabei, die Auswirkungen von Nahrungsfetten auf Gesundheit und Krankheitsverlauf zu verstehen .

Industrie: : Im Industriesektor wird Palmitinsäure-13C bei der Entwicklung neuer Produkte und Prozesse mit Fettsäuren eingesetzt. Es wird auch in der Qualitätskontrolle und -sicherung verwendet, um die Konsistenz und Reinheit von Produkten auf Fettsäurebasis zu gewährleisten .

Wirkmechanismus

Palmitinsäure-13C übt seine Wirkungen aus, indem es in die Stoffwechselwege von Fettsäuren eingebunden wird. Es wird ähnlich wie natürliche Palmitinsäure verstoffwechselt, sodass Forscher seine Einarbeitung und Umwandlung in biologischen Systemen verfolgen können. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Enzyme und Zwischenprodukte der Fettsäure-Synthese- und -Oxidationswege .

Analyse Chemischer Reaktionen

Types of Reactions: : Palmitic Acid-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Palmitic Acid-13C, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce Palmitic Acid-13C to its corresponding alcohol.

Major Products: : The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives, depending on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: : Palmitic Acid-13C is used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism. It helps in quantifying the incorporation of palmitic acid into cellular lipids and studying fatty acid oxidation and synthesis .

Biology: : In biological research, Palmitic Acid-13C is used to study lipid metabolism and the biochemical pathways involving fatty acids in organisms. It is also used to investigate the effects of fatty acids on cellular functions and gene expression .

Medicine: : Palmitic Acid-13C is employed in medical research to study the role of fatty acids in various diseases, including metabolic disorders and cardiovascular diseases. It helps in understanding the impact of dietary fats on health and disease progression .

Industry: : In the industrial sector, Palmitic Acid-13C is used in the development of new products and processes involving fatty acids. It is also used in quality control and assurance to ensure the consistency and purity of fatty acid-based products .

Wirkmechanismus

Palmitic Acid-13C exerts its effects by incorporating into the metabolic pathways of fatty acids. It is metabolized similarly to natural palmitic acid, allowing researchers to trace its incorporation and transformation within biological systems. The molecular targets and pathways involved include the enzymes and intermediates of the fatty acid synthesis and oxidation pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitinsäure: Die nicht markierte Variante von Palmitinsäure-13C, die in der Natur vorkommt.

Stearinsäure: Eine weitere langkettige gesättigte Fettsäure mit ähnlichen Eigenschaften, aber einer längeren Kohlenstoffkette.

Einzigartigkeit: : Die Einzigartigkeit von Palmitinsäure-13C liegt in ihrer Kohlenstoff-13-Markierung, die eine präzise Verfolgung und Quantifizierung in Stoffwechselstudien ermöglicht. Dies macht es zu einem wertvollen Werkzeug für Forscher, die den Fettsäurestoffwechsel und zugehörige biochemische Pfade untersuchen .

Eigenschaften

IUPAC Name |

(213C)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-XPOOIHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584046 | |

| Record name | (2-~13~C)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-87-2 | |

| Record name | (2-~13~C)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287100-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

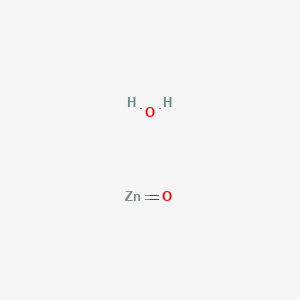

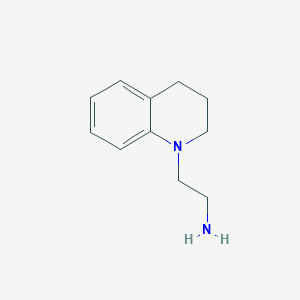

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

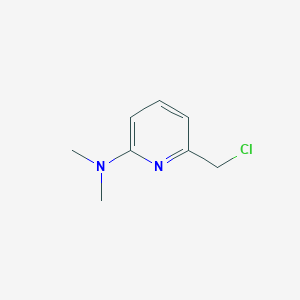

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)